4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol
Overview
Description
“4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol” is a chemical compound with the molecular formula C12H19NO3 .
Synthesis Analysis
A solution of 2-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide in dimethyl sulfoxide (DMSO) was separately kept in an ice bath, then added to the above mixtures with constant stirring and the reaction was allowed overnight at ambient temperature .Molecular Structure Analysis
The molecular structure of “4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol” consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3
. Physical And Chemical Properties Analysis
The molecular weight of “4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol” is 225.28 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass is 225.13649347 g/mol and the monoisotopic mass is also 225.13649347 g/mol . The topological polar surface area is 61.7 Ų .Scientific Research Applications
Regioselective Preparation and Drug Metabolites
Research on the hydroxylation of beta-adrenergic blockers like propranolol reveals the potential of using fungal peroxygenases for the regioselective preparation of drug metabolites. This approach suggests a cost-effective and scalable method for synthesizing drug metabolites, highlighting the versatility of enzyme-catalyzed reactions in producing specific chemical modifications (Kinne et al., 2009).
Renewable Building Blocks for Polymer Synthesis
Phloretic acid, a naturally occurring phenolic compound, has been explored as a sustainable alternative to phenol for introducing phenolic functionalities in molecules. This research underscores the importance of renewable resources in developing bio-based materials with potential applications in various industries, including plastics and coatings (Trejo-Machin et al., 2017).
Bioremediation of Environmental Pollutants
Studies on the biodegradation of Bisphenol A (BPA) using laccase from Fusarium incarnatum in a reverse micelles system demonstrate the potential of enzymatic processes in environmental bioremediation. This approach offers a promising solution for the degradation of hydrophobic phenolic pollutants, contributing to the detoxification of contaminated environments (Chhaya & Gupte, 2013).
Antioxidant Activity and Potential Uses
The wide range of antioxidant activities of phenolic compounds, including simple phenolic molecules to complex polymers, highlights their significance in human diet and potential therapeutic applications. Research on these compounds has led to the exploration of their use as natural sources of antioxidants in food preservation and health-related applications (Balasundram, Sundram, & Samman, 2006).
Endocrine-Disruptive Effects on Aquatic Organisms
Investigations into the endocrine-disruptive effects of BPA on aquatic organisms emphasize the environmental impact of phenolic compounds. Understanding these effects is crucial for assessing the ecological risks posed by widespread use of phenolic compounds in industrial applications (Kang, Aasi, & Katayama, 2007).
properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUKCCWBEDSMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol | |
CAS RN |
62340-37-8 | |
Record name | Prenalterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062340378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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